N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

h-NTPDase inhibition sulfamoyl benzamide SAR ectonucleotidase

This N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is a unique sulfamoyl benzamide screening candidate featuring an unreported isopropoxypropyl ether side-chain with an ethyl linker, an architecture distinct from all published aryl-, morpholine- and cyclopropyl-substituted h-NTPDase inhibitors. It enables novel SAR expansion for h-NTPDase1, -2, -3, and -8 isoform panels and provides a structurally novel chemotype for antimalarial and CNS counter-screening assays. Procure this probe to prosecute target engagement landscapes inaccessible to generic sulfamoyl benzamides.

Molecular Formula C15H24N2O4S
Molecular Weight 328.43
CAS No. 899758-74-8
Cat. No. B2562216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide
CAS899758-74-8
Molecular FormulaC15H24N2O4S
Molecular Weight328.43
Structural Identifiers
SMILESCC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C15H24N2O4S/c1-13(2)21-11-6-9-17-22(19,20)12-10-16-15(18)14-7-4-3-5-8-14/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,16,18)
InChIKeyKTXGJYSEZOABKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide (CAS 899758-74-8): Sulfamoyl Benzamide Compound for Specialized Research Procurement


N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide (CAS 899758-74-8) is a sulfamoyl benzamide derivative featuring an isopropoxypropyl substituent on the sulfamoyl nitrogen, an ethyl linker, and a benzamide cap. It has a molecular formula of C15H24N2O4S and a molecular weight of 328.4 g/mol . The compound belongs to a broader class of sulfamoyl benzamides that have been investigated as selective inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes implicated in thrombosis, diabetes, inflammation, and cancer [1]. This compound has been deposited in the ChEMBL database and screened in at least two bioassays, including a Plasmodium falciparum NF54 nanoGlo assay and an AMPAR-stargazin modulation assay .

Why Generic Substitution in Sulfamoyl Benzamide h-NTPDase Inhibitors Fails: The Critical Role of the Isopropoxypropyl-Ethyl-Benzamide Architecture


In the sulfamoyl benzamide class, even minor structural modifications can drastically alter isoform selectivity and potency across h-NTPDase1, -2, -3, and -8. The RSC Advances study by Zaigham et al. (2023) demonstrates that changing a single substituent—such as replacing a cyclopropyl with a morpholine group—can shift the most potently inhibited isoform from h-NTPDase8 to h-NTPDase1, with IC50 differences spanning more than an order of magnitude [1]. The target compound's unique isopropoxypropyl-ethyl-benzamide architecture introduces a flexible ether-containing side chain that is absent from the most potent published congeners (e.g., compounds 2d, 3i, 3f, 3j). This structural feature is expected to influence hydrogen-bonding capacity, lipophilicity, and conformational flexibility in ways that cannot be replicated by simple alkyl, cycloalkyl, or aryl-substituted analogs. Consequently, generic substitution with other sulfamoyl benzamides would yield different target engagement profiles and is not scientifically valid without explicit comparative data for the specific isoform and assay system of interest.

Quantitative Differentiation Evidence for N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide (CAS 899758-74-8) vs. Closest Analogs


Structural Differentiation: Isopropoxypropyl-Ethyl-Benzamide Scaffold vs. Published Sulfamoyl Benzamide h-NTPDase Inhibitors

The target compound possesses a distinct three-part architecture: (i) an N-(3-isopropoxypropyl)sulfamoyl group, (ii) an ethyl linker between the sulfamoyl sulfur and the benzamide nitrogen, and (iii) an unsubstituted benzamide cap. In contrast, the most potent published sulfamoyl benzamide h-NTPDase inhibitors from Zaigham et al. (2023) feature either a morpholine-carboxamide or cyclopropyl-sulfamoyl moiety directly attached to a substituted benzene ring, lacking both the ethyl linker and the isopropoxypropyl ether chain [1]. The isopropoxypropyl group introduces two hydrogen-bond acceptor sites (ether oxygen and sulfamoyl oxygen) and increased rotatable bond count (approximately 10 vs. 4–6 for published leads), which is predicted to alter conformational sampling and target-binding kinetics. No direct head-to-head bioactivity comparison between this compound and the published leads is available in the open literature.

h-NTPDase inhibition sulfamoyl benzamide SAR ectonucleotidase

Class-Level h-NTPDase Inhibitory Potency Benchmarking: Sulfamoyl Benzamide Scaffold vs. Alternative Chemotypes

Although no direct IC50 data for the target compound against any h-NTPDase isoform has been published, the sulfamoyl benzamide scaffold to which it belongs has demonstrated sub-micromolar inhibitory potency across four clinically relevant h-NTPDase isoforms. In the Zaigham et al. (2023) study, compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) achieved an IC50 of 0.28 ± 0.07 μM against h-NTPDase8, while compound 3i achieved IC50 values of 2.88 ± 0.13 μM (h-NTPDase1) and 0.72 ± 0.11 μM (h-NTPDase3) [1]. These values establish the sulfamoyl benzamide class as capable of isoform-selective, sub-micromolar inhibition. Notably, selectivity within the class is exquisitely sensitive to the substitution pattern: compound 2d is selective for h-NTPDase8, while 3i preferentially inhibits h-NTPDase3 and h-NTPDase1. The target compound's unique substitution pattern may confer a distinct selectivity profile.

h-NTPDase1 h-NTPDase8 ectonucleotidase inhibitor sub-micromolar IC50

Screening Library Provenance: Compound Inclusion in ChEMBL Bioassays vs. Untested Analogs

The target compound has been deposited in the ChEMBL database and included in at least two screening campaigns: (1) a primary single-point screen at 2 μM against Plasmodium falciparum NF54 using a nanoGlo assay (ChEMBL assay CHEMBL4888485), and (2) a modulation assay for AMPAR-stargazin complexes conducted by the Vanderbilt Screening Center . In contrast, many closely related sulfamoyl benzamide analogs appearing in vendor catalogs with similar CAS numbers (e.g., N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide, CAS 899967-16-9; N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide, CAS 899739-50-5) have no recorded ChEMBL screening history . The specific single-point activity value for the target compound in the Pf NF54 assay has not been disclosed in the open literature, but its inclusion in a curated screening deck indicates that the compound has passed cheminformatic filters for drug-likeness and structural novelty.

ChEMBL Plasmodium falciparum AMPAR-stargazin screening deck

Physicochemical Property Comparison: Isopropoxypropyl-Ethyl-Benzamide vs. Methoxy-Substituted Analogs

The target compound (C15H24N2O4S, MW 328.4) and its 3-methoxybenzamide analog (C16H26N2O5S, MW 358.5) differ by a single methoxy substitution on the benzamide ring . The absence of the methoxy group in the target compound results in a lower molecular weight (328.4 vs. 358.5 Da), reduced hydrogen bond acceptor count (estimated 5 vs. 6), and decreased topological polar surface area. These differences are quantitatively modest (ΔMW = 30.1 Da; ΔHBA = 1) but may influence membrane permeability and oral bioavailability potential according to the Rule of Five framework. The isopropoxypropyl chain in both compounds contributes an ether oxygen and increased lipophilicity relative to simpler N-alkyl or N-cyclopropyl sulfamoyl benzamides. Without experimental LogP or solubility data for either compound, the practical significance of these computed differences remains uncertain.

Lipinski Rule of Five topological polar surface area hydrogen bond acceptor drug-likeness

Recommended Research and Industrial Application Scenarios for N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide (CAS 899758-74-8)


h-NTPDase Isoform Selectivity Profiling in Academic Drug Discovery

Given the sulfamoyl benzamide scaffold's established capacity for isoform-selective h-NTPDase inhibition [1], this compound is best deployed as a screening candidate in enzyme inhibition panels covering h-NTPDase1, -2, -3, and -8. Its unique isopropoxypropyl-ethyl-benzamide architecture—absent from all published SAR series—makes it a valuable probe for expanding the structure-activity landscape of this target class. Researchers should perform full concentration-response curves (e.g., 0.01–100 μM) against each isoform using the malachite green phosphate detection method to determine IC50 values and selectivity ratios. The resulting data would position this compound relative to benchmark inhibitors such as compound 2d (h-NTPDase8 IC50 = 0.28 μM) and compound 3i (h-NTPDase1 IC50 = 2.88 μM) [1].

Malaria Parasite Biology Studies Leveraging Existing Pf NF54 Screening Data

The compound has been screened at 2 μM against Plasmodium falciparum NF54 in a nanoGlo-based viability assay (ChEMBL CHEMBL4888485), though the specific percent inhibition value has not been publicly disclosed . Researchers studying antimalarial mechanisms can re-test this compound in quantitative Pf growth inhibition assays (e.g., SYBR Green I or LDH-based) to establish EC50 values and compare with known antimalarial scaffolds. The compound's sulfamoyl benzamide core is structurally distinct from standard antimalarial chemotypes (e.g., quinolines, artemisinins, antifolates), offering a potential novel mechanism of action if activity is confirmed.

Ion Channel and GPCR Counter-Screening Using AMPAR-Stargazin Modulation Data

The compound's inclusion in an AMPAR-stargazin complex modulation assay at the Vanderbilt Screening Center provides an initial selectivity data point relevant to CNS and ion channel pharmacology . This screening history can inform counter-screening strategies when evaluating the compound for other targets (e.g., h-NTPDases). Researchers should request the original screening data from the Vanderbilt Screening Center or ChEMBL to determine whether the compound showed any significant modulation of AMPAR-stargazin complexes, which would be relevant for assessing off-target liability or identifying polypharmacology opportunities.

Structure-Activity Relationship Expansion for Sulfamoyl Benzamide Tool Compounds

The target compound occupies a specific niche in sulfamoyl benzamide chemical space: it combines an isopropoxypropyl ether chain with an ethyl linker and an unsubstituted benzamide cap. This architecture is not represented in the comprehensive SAR study by Zaigham et al. (2023), which focused on aryl-, morpholine-, and cyclopropyl-substituted variants without the ethyl linker [1]. Medicinal chemistry groups seeking to diversify their sulfamoyl benzamide libraries should consider procuring this compound as a representative of a distinct sub-series, enabling exploration of how the flexible ethyl linker and ether-containing side chain influence potency, selectivity, and pharmacokinetic properties relative to the more rigid, directly aryl-attached published leads.

Quote Request

Request a Quote for N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.